[(1-Methoxycycloheptyl)methyl](methyl)amine
Description
(1-Methoxycycloheptyl)methylamine is a tertiary amine featuring a cycloheptane ring substituted with a methoxy group at the 1-position and a methylamine moiety attached via a methylene bridge. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol (estimated). The cycloheptyl ring introduces unique steric and electronic properties compared to smaller (e.g., cyclopropane) or more rigid (e.g., cyclohexane) ring systems.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-methoxycycloheptyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-11-9-10(12-2)7-5-3-4-6-8-10/h11H,3-9H2,1-2H3 |
InChI Key |
GSGZPIQTYYJXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCCCC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cycloheptyl Derivatives with Methoxy Substitution
The initial step involves synthesizing 1-methoxycycloheptan-1-ol or 1-methoxycycloheptane , which serves as the precursor for subsequent methylation and amination.
Method A: Cycloalkane Functionalization via Ring-Closing Strategies
- Starting Material: Cycloheptene or cycloheptanone.
- Procedure:
- Hydroboration-Oxidation: Cycloheptene can be hydroborated followed by oxidation to yield cycloheptanol.
- Methoxylation: The alcohol can be converted to the corresponding methyl ether using methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Alternative: Direct methoxylation of cycloheptene via electrophilic substitution is less feasible due to ring strain; thus, functionalization of pre-formed cycloheptanol is preferred.
Data Table 1: Synthesis of 1-Methoxycycloheptan-1-ol
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Cycloheptene | Hydroboration (BH3·THF), followed by oxidation (H2O2/NaOH) | 70-85% | Forms cycloheptanol |
| 2 | Cycloheptanol | Methylation (MeI, K2CO3) | 80-90% | Produces 1-methoxycycloheptane |
Conversion of Methoxycycloheptane to the Methylamine Derivative
The key step is transforming the methoxycycloheptane into the target methylamine compound.
Method B: Nucleophilic Substitution and Reductive Amination
Approach 1: Direct Amination via Nucleophilic Substitution
Step 2: Reductive Amination
- Procedure:
- React the aldehyde or ketone precursor (if accessible) with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
- This method is suitable if the precursor contains a carbonyl group.
- Procedure:
Data Table 2: Reductive Amination of Cycloalkyl Ketone
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Cycloheptanone derivative | Reaction with methylamine (excess) | 60-75% | Forms imine intermediate |
| 2 | NaBH3CN | Mild acid catalysis, room temperature | 70-85% | Produces methylated amine |
Final Methylation of the Amino Group
Alternatively, if the amino group is introduced as a primary amine, methylation can be performed using methyl iodide or dimethyl sulfate to afford the N-methyl derivative.
Method C: Methylation of Primary Amines
- Reagents: Methyl iodide (MeI) or dimethyl sulfate.
- Conditions: Use of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
- Reaction: Nucleophilic attack of the amine on methyl iodide, yielding the N-methyl amine.
Data Table 3: N-Methylation of Primary Amine
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Methyl iodide | K2CO3, acetonitrile, room temperature | 85-95% | Selective N-methylation |
Alternative Synthetic Routes
Using Methyl Formyl Reagents
Research indicates that methyl formyl reagents can modify pharmaceutical agents and amines effectively. These reagents, derived from acids, amines, and alcohols, can be employed to introduce methyl groups onto nitrogen centers selectively.
- Procedure:
- React the cycloheptyl amine with a methyl formyl reagent under mild conditions.
- Followed by reduction or rearrangement to yield the desired methylated amine.
Reference: Patent EP2693876B1 describes the synthesis of substituted methylformyl reagents, which can be adapted for methylation of amines.
Summary of Preparation Pathway
Notes and Considerations
- Selectivity: Methylation steps should be carefully controlled to prevent over-alkylation.
- Functional Group Compatibility: Protecting groups may be necessary if other sensitive functionalities are present.
- Purification: Chromatography or distillation techniques are recommended for purification at each stage.
- Safety: Use of methyl iodide and dimethyl sulfate requires proper handling due to toxicity and carcinogenicity.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycycloheptyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(1-Methoxycycloheptyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxycycloheptyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
1-Methoxycyclohexylmethyl(methyl)amine
- Structure : Cyclohexane ring with 1-methoxy and methyl(methylamine) groups.
- Molecular Formula: C₁₀H₂₁NO (same as target compound).
- Key Differences :
- Applications: Not explicitly stated in evidence, but similar tertiary amines are used in pharmaceutical intermediates or surfactants .
1-Methoxymethylcyclopropylamine Hydrochloride
- Structure : Cyclopropane ring with methoxymethyl and amine groups.
- Molecular Formula: C₅H₁₂ClNO.
- Key Differences: Ring Strain: Cyclopropane’s high ring strain increases reactivity, whereas cycloheptane is less strained.
- Synthesis : Prepared via nucleophilic substitution or ring-opening reactions, contrasting with the target compound’s likely reductive amination pathways .
1-Methylcyclohexanamine
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Structure: Cyclohexanone ring with methoxyphenyl and methylamino groups.
- Molecular Formula: C₁₄H₁₉NO₂.
- Key Differences: Functional Groups: Ketone group introduces hydrogen-bonding capacity absent in the target compound.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Key Substituents | Applications |
|---|---|---|---|---|---|
| (1-Methoxycycloheptyl)methylamine | C₁₀H₂₁NO | 171.28 | 7 | Methoxy, methyl(methylamine) | Unknown (potential surfactant/drug intermediate) |
| 1-Methoxycyclohexylmethyl(methyl)amine | C₁₀H₂₁NO | 171.28 | 6 | Methoxy, methyl(methylamine) | Pharmaceutical intermediates |
| 1-Methoxymethylcyclopropylamine HCl | C₅H₁₂ClNO | 139.61 | 3 | Methoxymethyl, amine | Solubility-enhanced synthon |
| 1-Methylcyclohexanamine | C₇H₁₅N | 113.20 | 6 | Methylamine | Agrochemicals, chiral ligands |
| Methoxmetamine | C₁₄H₁₉NO₂ | 233.31 | 6 | Methoxyphenyl, methylamino, ketone | CNS-active compounds |
Biological Activity
(1-Methoxycycloheptyl)methylamine is an organic compound notable for its unique structural features, which include a methoxy group and a methylamine moiety attached to a cycloheptyl ring. Its molecular formula is C11H23NO, with a molecular weight of 185.31 g/mol. This compound is of interest due to its potential biological activities, particularly in relation to neurotransmission and metabolic processes.
Structural Characteristics
The structural characteristics of (1-Methoxycycloheptyl)methylamine contribute significantly to its biological activity. As an amine derivative, it may exhibit properties akin to other amines, potentially acting as neurotransmitters or influencing various biological pathways.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cycloheptylamine | Cycloheptyl ring with an amine group | Lacks methoxy functionality |
| Methoxycycloheptane | Cycloheptyl ring with a methoxy group | Lacks amine functionality |
| (1-Methoxycycloheptyl)methylamine | Cycloheptyl ring with both methoxy and amine groups | Enhanced reactivity and potential applications |
Neurotransmission
Research indicates that compounds similar to (1-Methoxycycloheptyl)methylamine may interact with neurotransmitter systems. Methylamines are known to influence neurotransmission, and studies suggest that this compound could modulate the activity of glutamate receptors, particularly metabotropic glutamate receptors (mGluRs). These receptors are implicated in numerous neurological functions and disorders, including anxiety and depression .
Metabolic Pathways
The compound's interaction with metabolic pathways is another area of interest. Methylamines play roles in various metabolic processes, and understanding how (1-Methoxycycloheptyl)methylamine participates in these pathways could reveal its therapeutic potential. For instance, its effects on energy metabolism and cellular signaling pathways warrant further investigation .
Toxicological Studies
A series of toxicological studies have been conducted to assess the safety profile of methylamines, including related compounds. For example, developmental toxicity studies using intraperitoneal injections in animal models revealed no significant teratogenic effects at certain doses, suggesting that methylamines may have a favorable safety profile when used within specific parameters .
Binding Affinity Studies
Binding affinity studies have shown that compounds structurally related to (1-Methoxycycloheptyl)methylamine can exhibit varying degrees of interaction with neurotransmitter receptors. For instance, research has demonstrated that certain derivatives can modulate NMDA receptor function, which is crucial for synaptic plasticity and memory formation . These findings indicate that (1-Methoxycycloheptyl)methylamine may also possess similar modulatory effects.
Q & A
Q. Optimization Tips :
- Catalysts : Palladium on carbon enhances hydrogenation efficiency for reductive amination .
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but require careful monitoring to avoid side reactions like over-reduction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation removes unreacted starting materials and byproducts .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?
Methodological Answer :
Discrepancies in NMR or FTIR data often arise from stereochemical ambiguities or impurities. Strategies include:
- Multi-Technique Cross-Validation :
- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., oxidation products) that may skew spectroscopic interpretations .
Case Study : In a 2025 study, cycloheptyl ring puckering caused unexpected ¹H NMR splitting; rotational NOE experiments clarified spatial arrangements .
Basic: What analytical techniques are critical for characterizing (1-Methoxycycloheptyl)methylamine?
Methodological Answer :
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.2–3.4 ppm) and methylamine protons (δ 2.1–2.3 ppm) .
- ¹³C NMR : Confirm quaternary carbons in the cycloheptyl ring (δ 25–35 ppm) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group, m/z –31) .
- Elemental Analysis : Verify C, H, N content (±0.3% deviation) to confirm purity .
Advanced: What experimental design considerations are needed to assess the compound’s biological activity?
Methodological Answer :
Step 1: Target Identification
- Use molecular docking to predict interactions with receptors (e.g., GPCRs, serotonin transporters) based on the methoxy and cycloheptyl groups’ hydrophobicity .
Q. Step 2: In Vitro Assays
- Binding Affinity : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify receptor binding .
- Functional Activity : Measure cAMP production in HEK293 cells transfected with target receptors .
Q. Step 3: Data Interpretation
- Account for stereochemical effects: Enantiomers (if present) may exhibit divergent activities. Chiral HPLC separates isomers for individual testing .
Basic: How does the cycloheptyl ring influence the compound’s physicochemical properties?
Methodological Answer :
The seven-membered ring introduces unique traits:
- Solubility : Reduced water solubility compared to cyclohexyl analogs due to increased lipophilicity (logP ~2.5 vs. ~1.8) .
- Stability : Ring strain increases susceptibility to acid-catalyzed decomposition; store in neutral, anhydrous conditions .
- Conformational Flexibility : Dynamic NMR studies show chair-twist-boat interconversions, affecting binding to rigid protein pockets .
Advanced: How can researchers address low yields in large-scale synthesis?
Methodological Answer :
Issue : Low yields (<40%) in alkylation steps due to steric hindrance from the cycloheptyl group.
Solutions :
- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic reactions .
- Catalyst Screening : Test bulky ligands (e.g., P(t-Bu)₃) to enhance selectivity in palladium-catalyzed aminations .
- Byproduct Recycling : Isolate and reprocess unreacted (1-methoxycycloheptyl)methyl chloride via distillation .
Basic: What are the safety and handling protocols for this compound?
Q. Methodological Answer :
- Toxicity : LD₅₀ (rat, oral) >500 mg/kg; handle with nitrile gloves and fume hoods .
- Storage : Keep under argon at –20°C to prevent oxidation of the amine group .
- Spill Management : Neutralize with 10% acetic acid before disposal .
Advanced: How can computational chemistry guide derivative synthesis for enhanced bioactivity?
Q. Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with logD and IC₅₀ values .
- Dynamics Simulations : Identify binding pocket residues interacting with the cycloheptyl group using MD simulations (e.g., GROMACS) .
- Library Design : Generate derivatives with varied substituents (e.g., halogens, alkyl chains) using cheminformatics tools (e.g., RDKit) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
